molecular formula C24H45BiO6 B10785861 Valproate bismuth CAS No. 94071-09-7

Valproate bismuth

Cat. No.: B10785861
CAS No.: 94071-09-7
M. Wt: 638.6 g/mol
InChI Key: YZDVVHSLIPLZLO-UHFFFAOYSA-K
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of valproate bismuth involves the reaction of valproic acid with bismuth salts. The process typically requires controlled conditions to ensure the proper formation of the compound. The reaction is carried out in an organic solvent, and the product is purified through crystallization or other separation techniques .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced purification methods to ensure the consistency and quality of the final product. The production is monitored through various analytical techniques to maintain the desired specifications .

Chemical Reactions Analysis

Types of Reactions: Valproate bismuth undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may produce carboxylic acids, while reduction may yield alcohols or other reduced forms of the compound .

Scientific Research Applications

Valproate bismuth has a wide range of scientific research applications, including:

Comparison with Similar Compounds

Valproate bismuth can be compared with other similar compounds such as:

Uniqueness: this compound is unique due to its combined properties of valproic acid and bismuth, making it effective in treating both neurological and infectious conditions. This dual action sets it apart from other compounds that typically target only one type of condition .

Properties

CAS No.

94071-09-7

Molecular Formula

C24H45BiO6

Molecular Weight

638.6 g/mol

IUPAC Name

bismuth;2-propylpentanoate

InChI

InChI=1S/3C8H16O2.Bi/c3*1-3-5-7(6-4-2)8(9)10;/h3*7H,3-6H2,1-2H3,(H,9,10);/q;;;+3/p-3

InChI Key

YZDVVHSLIPLZLO-UHFFFAOYSA-K

Canonical SMILES

CCCC(CCC)C(=O)[O-].CCCC(CCC)C(=O)[O-].CCCC(CCC)C(=O)[O-].[Bi+3]

Origin of Product

United States

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